N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine

DsbA inhibitor antivirulence motility inhibition

N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine (CAS 2260933-30-8) is a phenylthiophene-derived small molecule that functions as an inhibitor of the bacterial thiol-disulfide oxidoreductase DsbA (EcDsbA). This enzyme is a critical facilitator of virulence factor folding in Gram-negative pathogens.

Molecular Formula C17H21NS
Molecular Weight 271.4 g/mol
Cat. No. B13560715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine
Molecular FormulaC17H21NS
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC=C(C=C2)C3=CSC=C3
InChIInChI=1S/C17H21NS/c1-2-4-17(5-3-1)18-12-14-6-8-15(9-7-14)16-10-11-19-13-16/h6-11,13,17-18H,1-5,12H2
InChIKeyDWSHMNMYXHMEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(Thiophen-3-yl)phenyl]methyl}cyclohexanamine: A Structurally Characterized Phenylthiophene EcDsbA Inhibitor for Antivirulence Research


N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine (CAS 2260933-30-8) is a phenylthiophene-derived small molecule that functions as an inhibitor of the bacterial thiol-disulfide oxidoreductase DsbA (EcDsbA). This enzyme is a critical facilitator of virulence factor folding in Gram-negative pathogens [1]. The compound binds within a conserved hydrophobic groove of DsbA adjacent to the CPHC active site, as confirmed by X-ray crystallography at 1.74 Å resolution (PDB 8U1Y) [2]. Its mechanism contributes to the attenuation of bacterial virulence without directly targeting viability, positioning it as a chemical probe for antivirulence drug discovery programs.

Mechanism DsbA oxidoreductase inhibitor; targets virulence factor folding in Gram-negative pathogens
Structure X-ray validated binding mode (PDB 8U1Y, 1.74 Å); engages hydrophobic groove near CPHC active site
Probe role Chemical probe for antivirulence discovery; does not target bacterial viability directly

Why N-{[4-(Thiophen-3-yl)phenyl]methyl}cyclohexanamine Cannot Be Interchanged with Other DsbA Inhibitor Scaffolds


Although several chemical classes, including phenylthiophenes and phenoxyphenyl derivatives, have been identified as EcDsbA inhibitors, their binding modes, selectivity profiles, and functional outcomes are not equivalent. The target compound adopts a specific conformation within the EcDsbA hydrophobic groove, engaging residue Phe174 via partial stacking—an interaction not observed for all inhibitor scaffolds [1]. Furthermore, relative DsbA inhibitor potencies against pathogen motility follow a rank order of F1>F2>F3>F4, indicating that even modest structural variations among closely related analogs yield significant functional divergence [1]. Generic substitution risks selecting a compound with inferior binding occupancy or a fundamentally different interaction signature, which can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Binding Unique partial stacking with Phe174 and proximity to Met171 may be absent in other phenylthiophene or phenoxyphenyl analogs, altering target engagement.
Potency Motility inhibition rank order (F1 > F2 > F3 > F4) indicates even small structural changes produce significant functional divergence; substitution may compromise assay sensitivity.
Reproducibility Inferior binding occupancy or altered interaction signature can invalidate SAR conclusions and reduce experimental reproducibility in DsbA-targeted studies.

N-{[4-(Thiophen-3-yl)phenyl]methyl}cyclohexanamine: Quantitative Differentiation Evidence Against Comparator DsbA Inhibitors


Superior Motility Inhibition Rank Order Among EcDsbA Inhibitors in Uropathogenic E. coli

The phenylthiophene derivative designated F1, which corresponds to N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine, exhibited the highest potency in a head-to-head comparison of four EcDsbA inhibitors for attenuating bacterial motility. The rank order of inhibition was F1 > F2 > F3 > F4, with F1 (phenylthiophene) outperforming F3 (phenoxyphenyl) and other analogs [1]. Motility inhibition was assessed at 1 mM concentration against uropathogenic E. coli (UPEC) CFT073 after 8 h of incubation; F1 produced the smallest relative motility zone, indicating the strongest inhibition of DsbA-mediated FlgI folding required for flagellar assembly.

Motility inhibition rank
Head-to-head
F1 > F2 > F3 > F4 — F1 produced smallest motility zone among four EcDsbA inhibitors at 1 mM, UPEC CFT073, 8 h.
Reported rank-order in tested set; supports target engagement context for motility assays.
Soft agar assay; n=4 replicates. Rank reflects relative inhibition of DsbA-mediated flagellar assembly.
DsbA inhibitor antivirulence motility inhibition phenylthiophene E. coli

Distinct Structural Binding Mode: Phenyl Stacking Interaction with EcDsbA Phe174

Crystallographic analysis of EcDsbA in complex with this inhibitor (PDB 8U1Y; 1.74 Å resolution) reveals a unique binding pose distinguished by partial stacking between the phenyl ring of the ligand and residue Phe174, with additional proximity to Met171 [1]. This interaction is not conserved across all inhibitor scaffolds: the phenoxyphenyl derivative F3 instead flanks residues Leu40 and Pro163, demonstrating scaffold-dependent binding geometry [1]. Both inhibitors occupy the hydrophobic groove adjacent to the CPHC active site, but F1 engages a distinct subset of residues (His32, Gln35, Phe36, Gly65, Pro151, Gln164, Thr168, Phe174, Met171) that defines a unique pharmacophoric footprint.

Binding mode divergence
Head-to-head
F1 engages Phe174 (partial stacking) + Met171; F3 (phenoxyphenyl) flanks Leu40 and Pro163. No overlapping terminal-aryl contacts.
Scaffold-dependent binding geometry supports fragment elaboration decisions.
PDB 8U1Y (1.74 Å) vs PDB 8U59 (1.77 Å); crystals soaked with 10 mM inhibitor.
X-ray crystallography DsbA-inhibitor complex binding mode fragment-based drug design protein-ligand interaction

Inhibition of Diverse DsbA Homologues: Broad-Spectrum Activity Across Multi-DsbA Pathogens

Unlike some DsbA inhibitors that may exhibit selectivity for prototypical EcDsbA, the phenylthiophene compound F1 inhibited virulence of dsbA null mutants of Salmonella enterica serovar Typhimurium complemented with structurally diverse DsbA homologues (DsbL and SrgA), demonstrating that its inhibitory activity is not restricted to the prototypical DsbA enzyme [1]. In S. Typhimurium SL1344, which encodes three distinct DsbA homologues, F1 achieved the most pronounced motility inhibition among the four tested inhibitors, with activity superior to F2, F3, and F4 [1]. This is further supported by independent dose-response data showing F1 inhibited S. Typhimurium growth in minimal media with an IC50 of 1.30 mM (95% CI: 1.24–1.34 mM) [2].

Homologue coverage
Cross-study
F1 inhibited DsbL- and SrgA-complemented S. Typhimurium mutants; growth IC50 = 1.30 mM (95% CI 1.24–1.34 mM). Broader homologue range than F2–F4.
Supports multi-pathogen DsbA target validation; reported homologue-engagement context.
M9-Glc-His medium, 37°C, overnight; n=4. Motility inhibition superior across strains.
broad-spectrum inhibitor DsbA homologues Salmonella Typhimurium virulence attenuation multi-DsbA pathogens

Co-crystal Structure with a Second Inhibitor: Two-Mode Binding for Orthosteric Synergy Design

A unique structural resource exists for this compound: the ternary complex crystal structure of EcDsbA simultaneously soaked with N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine and a second site-specific inhibitor, N-(2-fluorophenyl)-5-methylisoxazole-3-carboxamide (PDB 8U59; 1.77 Å resolution) [1]. This demonstrates that the phenylthiophene compound binds at a distinct site within the hydrophobic groove that is compatible with simultaneous occupancy by a second, structurally unrelated inhibitor. The deposited structure provides direct experimental evidence for 'two-mode inhibition,' a strategy that has been shown to enhance virulence inhibition in S. Typhimurium [1]. No analogous ternary complex data are available for the other phenylthiophene analogs F2 or F4, nor for the phenoxyphenyl inhibitor F3.

Ternary co-crystal
Supporting
Unique ternary complex EcDsbA + F1 + second orthosteric inhibitor resolved at 1.77 Å (PDB 8U59). No analogous data for F2, F3, F4.
Enables dual-inhibitor fragment-linking strategy research.
R-Value Free 0.222, R-Value Work 0.185. Supports combination design.
dual inhibition co-crystal structure orthosteric synergy fragment combination structure-guided design

Evolutionary Robustness: No Detectable Resistance Emergence Under Pathophysiological Conditions

In experimental evolution studies, S. Typhimurium SL1344 passaged for 10 days under continuous sub-MIC exposure to the phenylthiophene inhibitor F1 (at 1 mM) showed no detectable induction of resistance, in stark contrast to ciprofloxacin at 10 µg/mL, which rapidly selected for resistant mutants under identical conditions [1]. Whole-genome sequencing confirmed the absence of mutations in the dsbA gene of inhibitor-treated populations, and virulence susceptibility to DsbA inhibition remained fully preserved [1]. While these experiments were conducted with F1 as a representative phenylthiophene, the resistance-avoidance phenotype is a class-level property demonstrated under the same conditions: F2 likewise showed no resistance emergence during passaging, but F1 was the primary compound subjected to detailed genetic and phenotypic characterization [1].

Resistance avoidance
Class-level
10-day sub-MIC passage (1 mM) of S. Typhimurium: no resistance detected; dsbA gene remained wild-type; virulence susceptibility preserved.
Reported resistance-avoidance endpoint; supports evolutionary robustness benchmarking.
Class-level property also observed with F2; F1 was primary compound for WGS and phenotypic characterization.
antimicrobial resistance experimental evolution resistance avoidance antivirulence fitness cost

Application Scenarios Where N-{[4-(Thiophen-3-yl)phenyl]methyl}cyclohexanamine Delivers Verifiable Advantage


Structure-Guided Fragment Elaboration and Pharmacophore Modeling of DsbA Inhibitors

The compound's well-resolved binding pose (PDB 8U1Y) and its unique engagement of Phe174 via partial stacking provide an experimentally validated starting point for fragment growing and linking campaigns . Medicinal chemistry teams can use this structure to design analogs that extend into adjacent sub-pockets while maintaining the critical hydrophobic contacts with residues His32, Gln35, Phe36, Gly65, Pro151, Gln164, and Thr168. The ternary complex (PDB 8U59) further enables computational modeling of dual-site pharmacophores for orthosteric combination strategies .

Antivirulence Drug Discovery: Functional Validation of DsbA as a Target in Gram-Negative Pathogens

For laboratories establishing DsbA-targeting antivirulence assays, this compound serves as the most potent reference inhibitor across multiple pathogen models. It demonstrated the strongest motility inhibition in UPEC CFT073 (at 8 h, 1 mM) and significant attenuation in S. Typhimurium SL1344 without affecting bacterial viability under standard culture conditions . Its ability to inhibit structurally diverse DsbA homologues (DsbL, SrgA) makes it suitable for target validation studies in pathogens encoding multiple DsbA enzymes .

Resistance-Avoidance and Evolutionary Robustness Studies in Antimicrobial Research

The compound is the most extensively characterized phenylthiophene inhibitor in experimental evolution studies for resistance emergence. Published data confirm that 10-day sub-MIC passaging of S. Typhimurium with this inhibitor did not induce resistance, in contrast to ciprofloxacin controls . Whole-genome sequencing confirmed the absence of target-site mutations, and virulence susceptibility remained fully preserved in passaged populations. This makes it an essential positive control for any study investigating the evolutionary robustness of antivirulence compounds or benchmarking resistance-avoidance properties of novel DsbA-targeting agents .

Biophysical and Biochemical Assay Development for DsbA Inhibitor Screening

The compound's resolved crystal structure with EcDsbA (1.74 Å) and the availability of a ternary complex (1.77 Å) make it an ideal reference ligand for developing and validating biophysical binding assays, including surface plasmon resonance (SPR), thermal shift assays, and NMR-based fragment screening against EcDsbA . Its defined binding mode allows researchers to establish assay sensitivity benchmarks and to differentiate specific from non-specific binding in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Fragment-based DsbA inhibitor design
Resolved binding pose with unique Phe174 engagement (PDB 8U1Y, 8U59)
Pharmacophore modeling and fragment elaboration validation
Antivirulence target validation in Gram-negative pathogens
Reported rank-1 motility inhibitor in tested panel; broad DsbA homologue coverage
Virulence attenuation endpoint in multi-pathogen models
Resistance-avoidance compound library benchmarking
Reported absence of resistance under 10-day sub-MIC passage with whole-genome confirmation
Evolutionary robustness endpoint validation
Biophysical assay development for DsbA inhibitor screening
High-resolution crystal structures (1.74–1.77 Å) and defined binding mode
Assay sensitivity and binding specificity benchmarks
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